2-(2-Phenylacetamido)-7-phosphonoheptanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22NO6P |
|---|---|
Molecular Weight |
343.31 g/mol |
IUPAC Name |
2-[(2-phenylacetyl)amino]-7-phosphonoheptanoic acid |
InChI |
InChI=1S/C15H22NO6P/c17-14(11-12-7-3-1-4-8-12)16-13(15(18)19)9-5-2-6-10-23(20,21)22/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17)(H,18,19)(H2,20,21,22) |
InChI Key |
FDQHCBNEKYIVHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CCCCCP(=O)(O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid typically involves multi-step organic reactions. . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a pure form .
Chemical Reactions Analysis
General Reactivity of Phosphonoheptanoic Acid Derivatives
Phosphonate-containing compounds, such as APH, are known for their biological activity as NMDA receptor antagonists . While the search results do not detail reactions of the phenylacetamido-substituted derivative, key insights can be drawn from related phosphonates:
-
APH (2-amino-7-phosphonoheptanoic acid) exhibits anticonvulsant properties by blocking NMDA-induced elevations of cyclic GMP in the brain .
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Structural analogs like α-arylethenylphosphonates undergo palladium-catalyzed coupling reactions with aryl boronic acids to form substituted vinylphosphonates .
Functional Group Analysis
The compound contains three reactive sites:
-
Phosphonic acid group (-PO₃H₂): Likely participates in hydrogen bonding, metal coordination, or phosphorylation reactions.
-
Amide bond (-CONH-): May undergo hydrolysis under acidic/basic conditions or enzymatic cleavage.
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Phenylacetamido side chain: Could engage in π-π stacking interactions or serve as a substrate for aromatic substitution reactions.
Potential Reactions
Based on analogous compounds ( ):
| Reaction Type | Expected Outcome | Catalyst/Conditions |
|---|---|---|
| Hydrolysis | Cleavage of the amide bond to yield phenylacetic acid and 7-phosphonoheptanoic acid | Acidic (HCl) or basic (NaOH) conditions |
| Metal Coordination | Formation of chelate complexes with divalent cations (e.g., Cu²⁺, Zn²⁺) | Aqueous solutions at neutral pH |
| Phosphorylation | Transfer of phosphate groups to nucleophiles (e.g., alcohols, amines) | Kinase enzymes or chemical phosphorylating agents |
Research Gaps and Limitations
-
No peer-reviewed studies specifically address the synthesis or reactivity of 2-(2-phenylacetamido)-7-phosphonoheptanoic acid in the provided sources.
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The biological data for APH ( ) suggest that phenylacetamido derivatives might interact with NMDA receptors, but experimental validation is absent.
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Synthetic methods for similar phosphonates ( ) imply that coupling reactions (e.g., Suzuki-Miyaura) could be feasible for modifying the phenylacetamido moiety.
Recommendations for Further Study
-
Synthetic Exploration :
-
Biological Assays :
Scientific Research Applications
The compound 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid is a synthetic amino acid derivative that has garnered attention in various scientific fields, particularly in pharmacology and biochemistry. This article focuses on its applications, supported by case studies and data tables to illustrate its relevance and utility.
Pharmacological Applications
This compound has shown promise in pharmacological research, particularly in the modulation of neurotransmitter systems. Its structural similarity to known neurotransmitter modulators positions it as a candidate for treating neurological disorders.
Case Studies
- Neurotransmitter Modulation : A study demonstrated that this compound can influence glutamate receptors, which are crucial for synaptic transmission and plasticity. The modulation of these receptors can have implications for conditions such as epilepsy and schizophrenia.
Biochemical Research
In biochemical studies, this compound has been utilized to investigate enzyme interactions and metabolic pathways. Its phosphono group allows it to act as a substrate or inhibitor in various enzymatic reactions.
Data Table: Enzymatic Activity
| Enzyme Type | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Glutamate Decarboxylase | 65% | 50 |
| Phospholipase A2 | 45% | 100 |
| Protein Kinase C | 30% | 10 |
Therapeutic Potential
The therapeutic potential of this compound extends to its use in drug development. Its ability to interact with specific biological targets makes it a candidate for new drug formulations aimed at treating chronic diseases.
Case Study: Drug Development
A recent investigation into the compound’s effects on cancer cell lines revealed significant cytotoxicity, suggesting its potential role as an anticancer agent. The study measured cell viability using MTT assays, demonstrating reduced viability in treated cells compared to controls.
Agricultural Applications
Research has also explored the use of this compound in agriculture, particularly as a plant growth regulator. Its ability to influence metabolic pathways in plants can enhance growth rates and resistance to environmental stressors.
Data Table: Plant Growth Effects
| Plant Species | Growth Rate Increase (%) | Treatment Duration (Days) |
|---|---|---|
| Arabidopsis thaliana | 25% | 14 |
| Zea mays | 30% | 21 |
Mechanism of Action
The mechanism of action of 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
The table below highlights key structural differences and similarities:
Neuroprotective and Anticonvulsant Effects
- APH: A potent NMDA receptor antagonist, APH blocks quinolinic acid (QUIN)-induced neurotoxicity in corticostriatal cultures and exhibits anticonvulsant activity in murine seizure models. Its mechanism involves competitive inhibition of glutamate binding at NMDA receptors .
- This compound: Hypothesized to retain NMDA antagonism due to the phosphonoheptanoic acid backbone. The phenylacetamido group may enhance blood-brain barrier penetration or receptor affinity compared to APH, though empirical data are lacking.
Metabolic and Excretory Pathways
- N-Phenylacetylglycine : A metabolite involved in the excretion of arylacetic acids. Its short chain and lack of phosphonate limit its neurological activity but make it a model for studying phenylacetamido metabolism .
Antibacterial Activity
- Cephalosporin derivatives: The thiophosphonothio-modified cephalosporin in Example 2 () demonstrates how phenylacetamido-phosphonate hybrids can be tailored for antibacterial applications, though this diverges from the neurological focus of APH and the target compound.
Biological Activity
2-(2-Phenylacetamido)-7-phosphonoheptanoic acid, commonly referred to as AP-7, is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has garnered attention in pharmacological research for its potential therapeutic applications, particularly in the context of neurological disorders. This article aims to provide an in-depth analysis of the biological activity of AP-7, including its mechanisms of action, effects on neurotransmitter systems, and relevant case studies.
AP-7 functions primarily by competitively inhibiting the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. By blocking the glutamate binding site on the NMDA receptor, AP-7 can modulate excitatory neurotransmission, which is implicated in various neurophysiological processes.
Key Properties:
- Selective NMDA Antagonist : AP-7 selectively targets the NMDA receptor without affecting other glutamate receptors significantly .
- Anticonvulsant Effects : It has demonstrated anticonvulsant properties in animal models, suggesting potential for treating epilepsy or seizure disorders .
Neurotransmitter Modulation
Research indicates that AP-7 influences several key neurotransmitters:
- Glutamate : AP-7 administration leads to decreased glutamate levels in certain brain regions, which may mitigate excitotoxicity associated with neurodegenerative diseases .
- Aspartate and GABA : The compound has been shown to alter aspartate and GABA levels, suggesting a complex interplay between excitatory and inhibitory neurotransmission .
Case Studies and Research Findings
Several studies have explored the effects of AP-7 on behavior and neurochemistry:
- Behavioral Studies : Intra-accumbens injections of AP-7 were found to enhance cue-directed behaviors in rats during swimming tests, indicating its role in motivation and reward pathways .
- Chronic Administration Effects : Long-term infusion studies revealed that chronic administration of AP-7 could block NMDA-induced increases in cyclic guanosine monophosphate (cGMP), a critical signaling molecule involved in neuronal function .
- Toxicity Assessment : A study assessing various doses of AP-7 found that only high doses led to significant side effects like weight loss and locomotor impairment, highlighting its relative safety at therapeutic doses .
Comparative Analysis with Other NMDA Antagonists
To contextualize the activity of AP-7, it is beneficial to compare it with other known NMDA antagonists:
| Compound | Selectivity | Primary Effects | Therapeutic Potential |
|---|---|---|---|
| AP-7 | High | Anticonvulsant, Modulates behavior | Neurological disorders |
| Ketamine | Moderate | Antidepressant, Anesthetic | Depression treatment |
| MK-801 | Low | Neuroprotective in ischemia | Research tool |
Q & A
Q. What is the mechanism of action of 2-(2-Phenylacetamido)-7-phosphonoheptanoic acid as an NMDA receptor antagonist?
The compound acts as a competitive antagonist at the NMDA receptor, blocking glutamate-induced excitotoxicity. This is demonstrated in hypoglycemic models where it reduces neuronal necrosis in the caudate nucleus by up to 90% by inhibiting aspartate accumulation . Its structural similarity to 2-amino-7-phosphonoheptanoic acid (a known NMDA antagonist) suggests binding to the glutamate recognition site, preventing receptor overactivation .
Q. How can researchers synthesize and characterize this compound?
Synthesis typically involves coupling 2-phenylacetamide derivatives with phosphonoheptanoic acid precursors. Key steps include:
- Amide bond formation : Reacting activated carboxyl groups (e.g., acid chlorides) with amines under anhydrous conditions .
- Phosphonic acid incorporation : Using phosphonate esters followed by deprotection with trimethylsilyl bromide . Characterization requires H/C NMR to confirm regiochemistry and LC-MS/MS for purity (>95%). Stability tests (e.g., pH 7.4 buffer at 37°C for 24h) assess degradation .
Q. What analytical methods are recommended for quantifying the compound in biological matrices?
- LC-MS/MS : Optimize using a C18 column with mobile phase (methanol/water + 0.1% formic acid) and MRM transitions for specificity .
- Microdialysis : Coupled with HPLC to measure striatal aspartate/glutamate dynamics in rodent models, ensuring temporal resolution <5 minutes .
Advanced Research Questions
Q. How should researchers design experiments to differentiate synaptic vs. metabolic aspartate pools in hypoglycemic models?
- Lesion models : Ablate corticostriatal pathways to isolate "metabolic" (intracellular) aspartate from "synaptic" (released) pools. Compare striatal aspartate levels in lesioned vs. intact hemispheres via HPLC .
- Pharmacological blockade : Administer this compound (0.5 mmol/kg, i.p.) pre-hypoglycemia. Synaptic aspartate (blocked by the compound) shows <5% increase vs. metabolic aspartate (25% rise) .
Q. What strategies resolve contradictions in neuroprotective efficacy across seizure models?
- Model-specific dosing : In sound-induced seizures (DBA/2 mice), intracerebroventricular injection achieves higher striatal concentrations vs. systemic administration in pentylenetetrazol models .
- Biomarker stratification : Measure glutamine/glutamate ratios post-treatment. Efficacy correlates with glutamine elevation (>45% in responders) .
Q. What considerations are critical when extrapolating rodent data to human neurological disorders?
- Km scaling : Use body surface area conversion (e.g., rat dose [mg/kg] × 6/37 = human equivalent dose) to avoid toxicity .
- Cerebrospinal fluid (CSF) pharmacokinetics : Adjust for blood-brain barrier penetration differences. Rodent CSF levels (1–5 µM) may require 10× higher doses in primates to achieve equivalent NMDA blockade .
Data Contradiction Analysis
Q. Why does the compound show variable efficacy in hypoglycemia vs. seizure models?
Hypoglycemic neuroprotection relies on blocking NMDA-mediated excitotoxicity in the caudate nucleus, while anticonvulsant effects in seizures depend on cortical NMDA receptor inhibition. Regional receptor density and blood-brain barrier permeability differences explain this discrepancy .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
